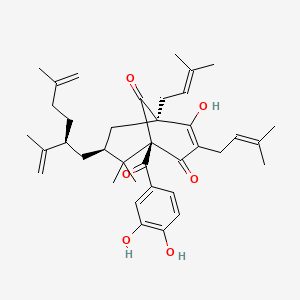

garcinielliptone FC

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1R,5R,7S)-1-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-3,5-bis(3-methylbut-2-enyl)-7-[(2S)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]non-3-ene-2,9-dione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-26(25(7)8)19-28-21-37(18-17-24(5)6)33(42)29(15-12-23(3)4)34(43)38(35(37)44,36(28,9)10)32(41)27-14-16-30(39)31(40)20-27/h12,14,16-17,20,26,28,39-40,42H,1,7,11,13,15,18-19,21H2,2-6,8-10H3/t26-,28-,37+,38-/m0/s1 |

InChI Key |

BZLTYFKCXDZVOR-KGASDRPUSA-N |

Isomeric SMILES |

CC(=CCC1=C([C@]2(C[C@@H](C([C@@](C1=O)(C2=O)C(=O)C3=CC(=C(C=C3)O)O)(C)C)C[C@H](CCC(=C)C)C(=C)C)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCC1=C(C2(CC(C(C(C1=O)(C2=O)C(=O)C3=CC(=C(C=C3)O)O)(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)O)C |

Synonyms |

garcinielliptone FC |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Garcinielliptone Fc

Botanical Sourcing and Plant Material Preparation

Garcinielliptone FC has been isolated from two primary botanical sources: Platonia insignis and Garcinia subelliptica. scielo.brnih.gov

Platonia insignis , commonly known as "bacuri," is a fruit-bearing tree native to the Brazilian Amazon and Northeast Regions. scielo.br For the isolation of this compound, the seeds and epicarp (the outer layer of the fruit peel) are the primary materials collected. scielo.brnih.gov Specific collection of P. insignis seeds has been documented in the city of Barras, Piauí, Brazil, with voucher specimens deposited at the Herbarium Graziella Barroso of the Federal University of Piauí for authentication. davidpublisher.com

Garcinia subelliptica , a tree belonging to the Clusiaceae family, is another significant source. The compound has been isolated from the seeds and pericarps of this plant. nih.govnih.gov Research on G. subelliptica has also involved the examination of its leaves and wood for other bioactive constituents, highlighting the plant's rich chemical diversity. researchgate.netacs.orgjst.go.jp

Following collection, the plant materials undergo specific preparation and extraction procedures to yield a crude extract containing this compound.

For Platonia insignis seeds , the typical preparation involves drying the seeds at elevated temperatures (e.g., 55°C) and then powdering them. scielo.brdavidpublisher.com The powdered seeds are then subjected to extraction, frequently using a Soxhlet apparatus with hexane (B92381) as the solvent. scielo.brdavidpublisher.com This continuous extraction method is efficient for obtaining nonpolar compounds like this compound from the lipid-rich seeds. In one instance, 848.2 grams of powdered seeds yielded 534 grams of a hexane extract. scielo.br During storage of the hexane extract at low temperatures (8°C), a white precipitate, identified as tripalmitin (B1682551) and triolein, may form and is subsequently removed. scielo.br

For the Platonia insignis epicarp , a different approach has been utilized. The epicarp was subjected to acidic sonication with 100% ethanol, which was determined to be an effective condition for extracting phenolic compounds, including this compound. nih.gov

In the case of Garcinia subelliptica , both seeds and pericarps have been used. nih.govnih.gov The tautomeric pair of this compound was isolated from the pericarps of the plant. nih.gov The seeds have also been a source for the compound, along with other novel triterpenoids. nih.govacs.org

| Plant Species | Plant Part | Preparation | Extraction Method | Solvent | Reference |

|---|---|---|---|---|---|

| Platonia insignis | Seeds | Dried at 55°C, powdered | Soxhlet extraction | Hexane | scielo.brdavidpublisher.com |

| Platonia insignis | Epicarp | Not specified | Acidic sonication | Ethanol (100%) | nih.gov |

| Garcinia subelliptica | Pericarp | Not specified | Not specified | Not specified | nih.gov |

| Garcinia subelliptica | Seeds | Not specified | Extraction | Not specified | nih.gov |

Collection from Platonia insignis (Mart.) and Garcinia subelliptica (Merr.)

Chromatographic Separation and Purification Strategies

The crude extracts obtained from the plant materials are complex mixtures. Therefore, multiple chromatographic techniques are required to separate and purify this compound.

Column chromatography is a fundamental step in the purification process, particularly for the initial fractionation of the crude extract. rroij.com For the hexane extract of P. insignis seeds, open column chromatography using silica (B1680970) gel as the stationary phase is a common method. davidpublisher.com

The process involves packing a glass column with silica gel and passing the crude extract through it. cup.edu.cn A mobile phase, consisting of a solvent system with gradually increasing polarity, is used to elute the compounds. A typical gradient involves starting with a nonpolar solvent like n-hexane and progressively increasing the concentration of a more polar solvent, such as ethyl acetate (B1210297) (EtOAc). davidpublisher.com The fractions are collected sequentially and analyzed for their composition. This technique separates compounds based on their differential adsorption to the silica gel and solubility in the mobile phase. rroij.com

| Source Extract | Stationary Phase | Mobile Phase System | Outcome | Reference |

|---|---|---|---|---|

| Hexanic extract of P. insignis seeds | Silica gel | n-hexane with increasing amounts of Ethyl Acetate (EtOAc), followed by a methanol (B129727) wash | Yielded 51 subfractions for further purification |

Thin-Layer Chromatography (TLC) serves as a crucial analytical tool to monitor the progress of column chromatography and as a preparative technique for further purifying the resulting fractions. researchgate.netbio-rad.com TLC separates compounds based on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) on a plate. bio-rad.com

In the isolation of this compound, fractions obtained from the silica gel column are often subjected to further purification on preparative TLC plates. davidpublisher.com For instance, a specific fraction (fraction 33) from the column chromatography of the P. insignis seed extract was further purified using TLC plates eluted with a solvent system of chloroform (B151607) and methanol (9:1 ratio) to yield the pure compound. davidpublisher.com TLC is also invaluable for determining the appropriate solvent system for column chromatography by assessing the separation of components via their Retention Factor (Rf) values. mit.edu

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the final purification and the analytical confirmation of this compound and related compounds within the extracts. mdpi.com HPLC offers higher resolution and speed compared to standard column chromatography. mdpi.com

While direct HPLC isolation protocols for this compound are not extensively detailed in the provided context, the analysis of extracts from P. insignis has been performed using HPLC systems. nih.govscielo.br These analyses typically employ a reverse-phase C18 column. The mobile phase often consists of a gradient system, for example, water (A) and methanol (B), both acidified with formic acid. scielo.br The system can be coupled with detectors like a Diode Array Detector (DAD) to monitor the elution of compounds at various wavelengths or a Mass Spectrometer (MS) for structural information. scielo.br This analytical setup is essential for dereplication, the process of rapidly identifying known compounds in an extract to avoid their redundant isolation.

| Parameter | Specification | Reference |

|---|---|---|

| System | HPLC Prominence Shimadzu® coupled to a mass spectrometer | scielo.br |

| Column | Phenomenex® C18-Luna (250 × 4.6 mm i.d., 5 µm) | scielo.br |

| Mobile Phase | Gradient of H₂O (A) and MeOH (B), both with 0.1% v/v formic acid | scielo.br |

| Flow Rate | 1.0 mL min⁻¹ | scielo.br |

| Detection | Diode Array Detector (DAD) and Mass Spectrometry (MS) | scielo.br |

Thin-Layer Chromatography (TLC) Applications in Fraction Purification

Complementary Spectroscopic Methods (Infrared and Ultraviolet Spectroscopy)

Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional valuable information about the functional groups and electronic properties of this compound. vulcanchem.com

Infrared (IR) Spectroscopy: This technique is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. mrclab.comsketchy.com For this compound, IR spectroscopy would reveal the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups from the benzophenone (B1666685) core, and carbon-carbon double bonds (C=C) from the isoprenyl and lavandulyl side chains. mrclab.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. sketchy.comdrawellanalytical.com This technique is particularly useful for identifying conjugated systems. sketchy.com this compound, with its benzophenone core and multiple double bonds, is expected to show characteristic absorption bands in the UV region. vulcanchem.com The method of choice for analyzing biological material is often ultraviolet (UV) spectrophotometry. researchgate.net

Structural Elucidation and Reassignment of Garcinielliptone Fc

Initial Structural Assignments and Proposed Architectures of Garcinielliptone FC

This compound (GFC) was first isolated from the plant Garcinia subelliptica. rsc.orgthieme-connect.com Initial structural elucidation based on spectroscopic data, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, led to the proposal of a type A PPAP structure. rsc.orgthieme-connect.com This classification was based on the location of the acyl group at the C-1 position of the bicyclo[3.3.1]nonane-2,4,9-trione core. rsc.org The proposed molecular formula was C38H50O6. vulcanchem.comtandfonline.com

However, inconsistencies in the reported NMR data, particularly the chemical shift of C-1 (δC 69.1), raised doubts about the assigned type A structure. rsc.org This value was more consistent with the C-1 chemical shift of type B PPAPs (around 70 ppm) rather than type A PPAPs (approximately 80 ppm). rsc.org This discrepancy prompted a re-evaluation of the compound's architecture.

Methodologies for Structural Revision of this compound

The journey to revise the structure of this compound involved a multi-pronged approach, integrating advanced spectroscopic analysis, computational chemistry, and definitive synthetic validation.

Comparative NMR Data Analysis with Known Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

A critical step in the structural revision was the meticulous comparison of the NMR data of the isolated this compound with that of known PPAPs. rsc.org Researchers observed that the NMR spectral data of this compound were not in full agreement with the characteristics of a type A PPAP. rsc.org Instead, a striking similarity was found with the NMR data of xanthochymol (B1232506), a well-characterized type B PPAP. rsc.orgvulcanchem.com This comparative analysis strongly suggested that this compound and xanthochymol were, in fact, the same compound. rsc.orgvulcanchem.com

Application of Quantum Computations in Structural Confirmation

Quantum computations have emerged as a powerful tool for predicting the spectroscopic properties of molecules, aiding in structural elucidation. researchgate.netaps.orgresearchgate.net In the case of this compound, quantum computational methods were likely employed to calculate the theoretical NMR chemical shifts for both the initially proposed type A structure and the revised type B structure (xanthochymol). By comparing these computationally predicted spectra with the experimental NMR data, researchers could further validate the reassignment. The close correlation between the experimental data and the calculated data for the xanthochymol structure would provide strong theoretical support for the structural revision.

Confirmatory Total Synthesis as a Tool for Structural Validation

The most definitive proof for the structural reassignment of this compound came from its total synthesis. rsc.orgrsc.org A research group successfully completed the total syntheses of (±)-xanthochymol and its cyclized derivative, (±)-cycloxanthochymol, in 12 and 13 steps, respectively. rsc.org

The synthetic (±)-xanthochymol exhibited identical ¹H and ¹³C NMR spectra to the natural sample of this compound. rsc.org This direct comparison provided unequivocal evidence that the structure initially assigned to this compound was incorrect and that it is, in fact, identical to xanthochymol. rsc.orgrsc.org This accomplishment not only corrected a significant error in the natural product literature but also demonstrated the power of total synthesis as the ultimate tool for structural verification. rsc.org

Biosynthetic Pathways and Chemical Synthesis of Garcinielliptone Fc

Proposed Biosynthetic Routes for Polyisoprenylated Benzophenones Precursors

The biosynthesis of garcinielliptone FC, like other PPAPs, is a fascinating example of metabolic convergence, drawing from multiple primary metabolic pathways to construct its complex scaffold. researchgate.net The core structure is a hybrid, assembled from precursors originating from the mevalonate, methylerythritol phosphate, and polyketide pathways.

Integration of Mevalonate and Methylerythritol Phosphate Pathways

The isoprenoid units, which are crucial for the "polyprenylated" characteristic of this compound, are derived from two independent pathways that supply the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). scielo.brfrontiersin.org

The Mevalonate (MVA) pathway , located in the cytosol, is the classic route for isoprenoid biosynthesis in eukaryotes. rsc.orgresearchgate.net It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid.

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates in the plastids of plants. scielo.brrsc.org It utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials.

While these pathways are spatially separated within the cell, there is evidence of crosstalk and exchange of intermediates between them. scielo.br Both pathways contribute to the pool of IPP and DMAPP, which are then used by prenyltransferase enzymes to build the geranyl or farnesyl side chains that adorn the core structure of this compound. researchgate.net The MEP pathway is often the primary source for diterpenoids, while the MVA pathway is central to the formation of sesquiterpenes and triterpenes. rsc.org The biosynthesis of PPAPs represents a "mixed" origin, utilizing building blocks from both of these fundamental routes. researchgate.net

| Pathway | Location in Plant Cell | Primary Precursors | Key Intermediate | Contribution to PPAPs |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic Acid | Isoprenoid units (IPP, DMAPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Methylerythritol Phosphate | Isoprenoid units (IPP, DMAPP) |

Polyketide Biosynthesis in the Formation of Acylphloroglucinol Core

The aromatic core of this compound, an acylphloroglucinol ring, is assembled via the polyketide biosynthetic pathway. mdpi.com This process is catalyzed by a type III polyketide synthase (PKS), specifically a benzophenone (B1666685) synthase (BPS). mdpi.comresearchgate.net

The biosynthesis initiates with a starter molecule, typically benzoyl-CoA, which is derived from the shikimate pathway. mdpi.comaacrjournals.org The BPS enzyme then catalyzes the sequential condensation of this starter unit with three molecules of malonyl-CoA. researchgate.net This series of Claisen condensations extends the polyketide chain, which then undergoes an intramolecular cyclization and aromatization to yield the characteristic 2,4,6-trihydroxybenzophenone (B1214741) scaffold. mdpi.comnih.gov This core structure is then primed for the subsequent prenylation reactions that lead to the formation of monocyclic polyprenylated acylphloroglucinols (MPAPs), the direct precursors to the more complex polycyclic structures like this compound. springernature.com

Hypothesized Radical-Mediated Cyclization Mechanisms

The transformation of the planar, prenylated acylphloroglucinol precursor into the intricate, three-dimensional bicyclo[3.3.1]nonane core of this compound is a key biosynthetic step. While various mechanisms have been proposed for the cyclization of PPAPs, including cationic cascades, a reasonable radical-mediated biosynthetic pathway has also been suggested, particularly in light of the structural reassignment of this compound to xanthochymol (B1232506). researchgate.net

This proposed mechanism likely involves an enzymatic single-electron oxidation of the electron-rich phloroglucinol (B13840) ring or a prenyl side chain. This oxidation would generate a radical intermediate. The subsequent cyclization would then proceed through a series of intramolecular radical additions. For instance, a radical formed on the aromatic core could attack one of the prenyl double bonds, initiating a cascade of cyclizations to form the bridged bicyclic system. springernature.com Such radical-mediated processes are known to be involved in the biosynthesis of other complex natural products and can account for the formation of highly congested and unusual ring systems. researchgate.net The specific enzymes catalyzing these proposed radical cyclizations in Garcinia species have yet to be fully characterized, but cytochrome P450 monooxygenases are strong candidates due to their known ability to mediate radical-based transformations in natural product biosynthesis. researchgate.net

Total Synthesis Strategies for this compound and Related PPAPs

The complex and densely functionalized structure of this compound (xanthochymol) has made it a compelling target for total synthesis. Organic chemists have devised several elegant strategies to construct its core framework and install the numerous stereocenters with high precision.

Retrosynthetic Analysis Targeting the Bicyclo[3.3.1]nonane Core

A common retrosynthetic approach to this compound and related PPAPs involves the disassembly of the molecule by strategically breaking key bonds to reveal simpler and more accessible starting materials. The bicyclo[3.3.1]nonane-2,4,9-trione core is a central feature of this class of compounds and a primary target in retrosynthetic analysis.

A typical retrosynthetic disconnection would involve breaking the bonds formed during the key cyclization steps. This often leads back to a highly substituted cyclohexanone (B45756) or phloroglucinol derivative. For example, the bicyclic core can be envisioned as arising from an intramolecular aldol (B89426) or Michael addition reaction of a suitable acyclic or monocyclic precursor. The various prenyl and acyl side chains are then disconnected, leading back to commercially available or readily synthesized starting materials. The successful total synthesis of (±)-xanthochymol has been accomplished in 11 to 12 steps, confirming the feasibility of these retrosynthetic strategies.

| Key Retrosynthetic Disconnection | Precursor Structure |

| Intramolecular Aldol/Michael Addition | Substituted Cyclohexanone/Phloroglucinol Derivative |

| Prenyl Group Disconnection | Phloroglucinol Core and Prenyl Halides/Pyrophosphates |

| Acyl Group Disconnection | Benzoyl Cyanide or similar acylating agent |

Development of Bioinspired Cascade Cyclization Reactions (e.g., Domino Dieckmann Cyclization)

Inspired by the proposed biosynthetic pathways, synthetic chemists have developed powerful cascade reactions that can rapidly construct the complex core of this compound in a single, efficient step. One of the most effective methods for building the bicyclo[3.3.1]nonane skeleton is the domino Dieckmann cyclization.

This reaction involves a sequence of intramolecular Claisen condensations. A suitably designed linear precursor containing multiple ester functionalities can be induced to cyclize in a domino fashion, forming the two rings of the bicyclic core in one pot. For instance, the synthesis of (±)-xanthochymol utilized a domino Dieckmann condensation of a key linear precursor to construct the bicyclo[3.3.1]nonane-2,4,9-trione skeleton. Other bioinspired cascade reactions that have been employed in the synthesis of PPAPs include Lewis acid-catalyzed epoxide-opening cyclizations and dearomative conjunctive allylic annulations. These methods are highly efficient and often allow for the stereocontrolled formation of multiple C-C bonds and stereocenters in a single transformation, mimicking the elegance of nature's biosynthetic machinery.

Stereoselective Approaches and Chirality Control in Synthesis

The complex architecture of this compound (now structurally reassigned as xanthochymol), a type B polycyclic polyprenylated acylphloroglucinol (PPAP), presents significant challenges in controlling its stereochemistry during total synthesis. The molecule possesses multiple stereocenters, and achieving the desired absolute and relative configurations is crucial for its biological activity. Researchers have employed several sophisticated strategies to address these challenges, focusing on the use of chiral auxiliaries and stereoselective cyclization reactions.

A key approach to instilling chirality in the synthesis of related PPAPs involves the use of chiral auxiliaries, such as Evans' oxazolidinones. researchgate.net This method allows for the stereoselective alkylation of a prochiral starting material, thereby setting a critical stereocenter early in the synthetic sequence. This established chirality can then direct the formation of subsequent stereocenters. For instance, in the asymmetric total synthesis of other PPAPs like norsampsones A and B, garcinielliptones N and O, and hyperscabrin A, the chirality was introduced through the stereoselective alkylation of Evans' oxazolidinones. researchgate.net

Another powerful strategy for controlling stereochemistry is the use of stereoselective cyclization reactions to construct the core bicyclic framework. Lewis acid-controlled, diastereoselective cationic oxycyclizations have been successfully utilized to enable the asymmetric syntheses of related PPAP isomers. Current time information in Bangalore, IN. Furthermore, a bioinspired Me₂AlSEt-promoted domino Dieckmann cyclization has been developed as a key strategy for the concise and stereoselective synthesis of endo-type B PPAPs. This method has been applied in the total synthesis of regio-hyperibone L and the asymmetric total synthesis of (+)-epi-clusianone, demonstrating its broad applicability in controlling the stereochemical outcome of the cyclization.

The synthesis of a highly substituted bicyclo[3.3.1]nonane-1,3,5-trione motif, a common core in many PPAPs, has been achieved in a limited number of steps, providing a platform for the construction of diverse and easily modifiable PPAPs. This approach often involves strategies that set key quaternary stereocenters with high selectivity.

Divergent Synthetic Pathways to this compound Analogs

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for exploring the structure-activity relationships (SAR) of complex natural products like this compound (xanthochymol). By systematically modifying the core structure, researchers can identify key structural features responsible for biological activity and develop analogs with improved properties.

Several divergent synthetic pathways have been developed for PPAPs. One notable strategy involves a biosynthesis-inspired, diversity-oriented synthesis approach that utilizes a double decarboxylative allylation (DcA) of acylphloroglucinol scaffolds. This is followed by a dearomative conjunctive allylic annulation (DCAA) to rapidly construct a variety of PPAP analogs. researchgate.net This method allows for the preparation of both type A and type B PPAP analogs, showcasing its versatility.

Another divergent approach focuses on the late-stage functionalization of a common core structure. For example, a synthetic strategy that allows for the independent introduction of side chains and acyl groups can be applied to the synthesis of various PPAPs that share the same core skeleton but differ in their substituents. This has been demonstrated in the total synthesis of nemorosonol, where the strategy is expected to be applicable to the syntheses of other PPAPs.

The development of a defined endo-type B PPAP library has been reported, highlighting the successful application of divergent synthesis to create new compounds with potential antibiotic activity. Current time information in Bangalore, IN. These synthetic strategies often rely on the efficient construction of a key intermediate that can be readily modified in the final steps of the synthesis to produce a wide range of analogs. For instance, the synthesis of various guttiferone E and xanthochymol derivatives has been achieved, allowing for the exploration of their cytotoxic activities. dntb.gov.ua

Scalable Synthetic Methodologies for Production

The development of scalable synthetic methodologies is crucial for the production of sufficient quantities of this compound (xanthochymol) for extensive biological evaluation and potential therapeutic applications. While many total syntheses focus on demonstrating the feasibility of a synthetic route, scalability introduces additional challenges related to cost, safety, and efficiency.

A significant achievement in this area is the development of a gram-scale synthesis of xanthochymol. researchgate.net This was made possible by designing a synthetic route that allows for the separation of diastereomers at a later stage, which minimizes the number of synthetic operations required to access all possible stereoisomers. Current time information in Bangalore, IN. This strategy is a key principle in developing more efficient and scalable syntheses.

For the related compound xanthohumol (B1683332), a six-step synthesis from naringenin (B18129) has been reported to be scalable, with the synthesis of 5-gram quantities demonstrated. rsc.org This process involves a europium-catalyzed Claisen rearrangement and a base-mediated opening of a chromanone ring. rsc.org While not directly for xanthochymol, the principles of using readily available starting materials and developing robust, high-yielding reactions are transferable to the scalable synthesis of other PPAPs.

Challenges in scaling up the synthesis of complex molecules like xanthochymol include the use of expensive reagents and catalysts, the need for cryogenic temperatures or high pressures, and difficult purification procedures. To address these, researchers are exploring more efficient and cost-effective methods. For example, a patented method for synthesizing xanthohumol from the inexpensive and readily available raw material naringenin has been developed, which notably avoids the need for chromatographic purification by using crystallization. google.com

Future advancements in scalable synthesis may come from the adoption of new technologies. Flow chemistry, for instance, offers potential advantages for scaling up reactions by providing better control over reaction parameters, improving safety, and allowing for continuous production. The development of more efficient catalytic systems and the optimization of reaction conditions through design of experiment (DoE) methodologies will also be critical in making the synthesis of xanthochymol and its analogs more practical and economically viable on a larger scale.

Biological Activities and Mechanistic Investigations of Garcinielliptone Fc

Antiprotozoal Activities of Garcinielliptone FC

This compound has shown promising activity against protozoan parasites, positioning it as a compound of interest for the development of new antiparasitic drugs. nih.gov

Antileishmanial Effects on Leishmania amazonensis

Leishmania amazonensis is a causative agent of cutaneous leishmaniasis. This compound has been evaluated for its ability to inhibit the growth of this parasite in both its promastigote and amastigote stages.

In vitro studies have demonstrated that this compound effectively inhibits the growth of both the extracellular promastigote and the intracellular amastigote forms of Leishmania amazonensis. nih.gov The compound exhibited a more potent effect on the clinically relevant amastigote stage, which resides within macrophages. nih.govresearchgate.net

Research has reported IC50 values, the concentration required to inhibit 50% of parasite growth, for this compound against both life cycle stages of the parasite. nih.govresearchgate.net These studies highlight the compound's selective toxicity towards the parasite. nih.gov

Interactive Data Table: In Vitro Antileishmanial Activity of this compound

| Parameter | L. amazonensis Promastigotes | L. amazonensis Intracellular Amastigotes |

| IC50 (µM) | 14.06 nih.gov | 1.91 nih.govresearchgate.net |

This table summarizes the 50% inhibitory concentration (IC50) of this compound against the promastigote and intracellular amastigote forms of Leishmania amazonensis.

Beyond its direct antiparasitic action, this compound has been shown to modulate the host's immune response, a critical factor in controlling Leishmania infection. nih.govresearchgate.net The compound has been observed to activate macrophages, the primary host cells for Leishmania amastigotes. nih.gov

One of the key mechanisms of macrophage activation is the production of nitric oxide (NO), a potent microbicidal molecule. mdpi.com Studies have shown that this compound can stimulate macrophages to produce nitric oxide. nih.govresearchgate.net This increased NO production contributes to the killing of intracellular amastigotes. Furthermore, the compound has been found to enhance the phagocytic capacity of macrophages. nih.govresearchgate.net

Inhibition of Promastigote and Amastigote Growth

Antischistosomal Efficacy against Schistosoma mansoni

Schistosoma mansoni is a parasitic flatworm that causes schistosomiasis, a significant public health problem in many parts of the world. wikipedia.org this compound has demonstrated notable activity against adult stages of this parasite in vitro. nih.gov

The tegument of Schistosoma mansoni is a vital outer layer that plays a crucial role in nutrient absorption and evasion of the host immune system, making it a prime target for antischistosomal drugs. nih.gov Confocal laser scanning microscopy has revealed that this compound induces significant morphological alterations to the tegument of adult worms. nih.gov These changes are observed in a concentration-dependent manner and include damage to the tubercles, which are important surface structures. nih.govscielo.br

This compound has been shown to be lethal to adult Schistosoma mansoni worms at micromolar concentrations. researchgate.net Studies have established a direct correlation between the tegumental damage caused by the compound and the loss of worm viability. nih.gov Furthermore, at sub-lethal concentrations, this compound significantly reduces the number of eggs produced by the worms, which is a critical aspect of schistosomiasis pathology and transmission. nih.gov Notably, the compound appears to be equally active against both male and female schistosomes. researchgate.net

Interactive Data Table: In Vitro Antischistosomal Activity of this compound

| Parameter | Effect on S. mansoni | Concentration |

| Viability | Lethal to adult worms | ≥ 6.25 µM nih.gov |

| Fecundity | Reduction in egg production | ≤ 3.125 µM nih.gov |

This table summarizes the in vitro effects of this compound on the viability and fecundity of adult Schistosoma mansoni.

Morphological Alterations in Adult Worm Tegument

Antioxidant Mechanisms of this compound

This compound exhibits significant antioxidant activity through multiple pathways. researchgate.net It can directly neutralize reactive species and modulate the body's intrinsic antioxidant defense systems. researchgate.nettandfonline.com

In vitro studies have demonstrated that this compound possesses direct free-radical scavenging abilities. researchgate.net The compound has shown a significant capacity to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging free radicals in biological systems. researchgate.net Furthermore, research indicates that higher concentrations of this compound effectively scavenge nitric oxide (NO) generated in vitro. researchgate.netresearchgate.net This dual scavenging action against different reactive species highlights its potential as a potent antioxidant agent. researchgate.net

A crucial aspect of antioxidant defense is the protection of cellular components from oxidative damage. This compound has been shown to effectively prevent the oxidative damage of lipids. researchgate.netcapes.gov.br In laboratory settings, it inhibited lipid peroxidation induced by the free radical generator AAPH (2,2'-azobis-2-methylpropionamidine dihydrochloride). researchgate.net The extent of this protection was measured using the thiobarbituric acid reactive species (TBARS) assay, a common method for quantifying lipid peroxidation. researchgate.netresearchgate.net By preventing the propagation of lipid-damaging chain reactions, this compound helps maintain the integrity of cell membranes. researchgate.netmdpi.com

Beyond direct scavenging, this compound also influences the body's own antioxidant machinery. tandfonline.comtandfonline.com Studies involving rat hippocampus models have revealed that treatment with this compound leads to a significant increase in the activity of Superoxide (B77818) Dismutase (SOD). tandfonline.comnih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide. The increased SOD activity suggests a possible antioxidant mechanism where this compound enhances the neutralization of superoxide radicals. tandfonline.com In contrast, the same studies observed no significant alterations in the activity of Catalase (CAT), an enzyme that breaks down hydrogen peroxide. tandfonline.comtandfonline.com This indicates a specific modulatory effect on the SOD enzyme system. tandfonline.com

| Comparison Group | Percentage Increase in SOD Activity with GFC Treatment |

|---|---|

| Compared to Ethanol Extract (EE) Group | 13% |

| Compared to Hexane (B92381) Extract (HE) Group | 17% |

| Compared to Dichloromethane (B109758) Fraction (DMF) Group | 19% |

| Compared to Ethyl Acetate (B1210297) Fraction (EAF) Group | 13% |

This table summarizes data from a study where this compound (GFC) induced a significant increase in SOD activity compared to various extracts and fractions from Platonia insignis. tandfonline.comnih.gov

Prevention of Oxidative Damage to Biological Macromolecules (e.g., Lipids)

Anti-Proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

This compound has demonstrated significant anti-proliferative and cytotoxic activities against a variety of human cancer cell lines, marking it as a compound of interest for oncology research. ufpi.brthieme-connect.com

The anti-proliferative efficacy of this compound has been evaluated across a range of human tumor cell lines. ufpi.br Research has documented its cytotoxic effects in models of lung carcinoma (NCI-H-292), laryngeal carcinoma (HEP-2), promyelocytic leukemia (HL-60), colon carcinoma (HT-29), chronic myelogenous leukemia (K562), and breast carcinoma (MCF-7). ufpi.br The compound induces a significant, dose-dependent suppression of cell growth in these lines. ufpi.br For instance, at a concentration of 25 μg/mL, this compound inhibited the growth of NCI-H-292 and HEP-2 cells by 88.2% and 77.8%, respectively. ufpi.br

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| NCI-H-292 | Lung Carcinoma | 88.2 ± 0.7% growth inhibition at 25 μg/mL |

| HEP-2 | Laryngeal Carcinoma | 77.8 ± 6.9% growth inhibition at 25 μg/mL |

| HL-60 | Promyelocytic Leukemia | Dose-dependent growth suppression |

| HT-29 | Colon Carcinoma | Dose-dependent growth suppression |

| K562 | Chronic Myelogenous Leukemia | Cytotoxic activity observed |

| MCF-7 | Breast Carcinoma | Cytotoxic activity observed |

This table presents a summary of the diverse human cancer cell lines that are sensitive to the cytotoxic effects of this compound. ufpi.br

The cytotoxic effects of this compound are mediated through the induction of programmed cell death. nih.gov Research has shown that the compound triggers both apoptosis and autophagy in cancer cells. nih.gov

In studies on human colorectal cancer cells (HT-29), this compound was found to induce apoptosis. nih.gov Concurrently, and more extensively studied, is its ability to trigger autophagy. nih.gov The induction of autophagy was confirmed by several key observations: the formation of acidic vesicular organelles, the appearance of LC3 puncta (a marker for autophagosomes), and the visualization of double-membrane autophagic vesicles via transmission electron microscopy. nih.gov

Mechanistically, the autophagic response is linked to the inhibition of the AKT/mTOR/P70S6K signaling pathway. nih.gov Further investigation using inhibitors revealed that the autophagy induced by this compound is a cytotoxic form of cell death, rather than a pro-survival mechanism. nih.gov It was also noted that the apoptotic and autophagic pathways may work in concert, as GFC-induced apoptosis appeared to enhance the GFC-induced autophagic response. nih.gov

Interactions with Cellular DNA Leading to DNA Damage

Another study pointed to a pro-oxidant effect of this compound on DNA at a high concentration of 300 μM in an in vitro setting. ufpi.br The evaluation of GFC's genotoxic and mutagenic effects in HepG2 cells has also been a subject of research. amanote.comorcid.orgorcid.org These findings suggest that the DNA-damaging potential of this compound may be dose-dependent and tissue-specific, with the liver being a primary target at higher concentrations.

Table 1: Genotoxicity of this compound in a 28-Day Mouse Study

| Tissue/Cell Type | Assay | Finding |

|---|---|---|

| Blood | Comet Assay | No genotoxic effects observed. nih.govresearchgate.net |

| Cerebral Cortex | Comet Assay | No genotoxic effects observed. nih.govresearchgate.net |

| Liver | Comet Assay | Significant increase in DNA damage index and frequency at 20 mg/kg. nih.govresearchgate.net |

Suppression of Key Inflammatory and Proliferation-Related Signaling Pathways (e.g., NF-κB)

A significant aspect of the biological activity of this compound is its ability to modulate key signaling pathways involved in inflammation and cell proliferation. Research has specifically highlighted its inhibitory effect on the nuclear factor kappa B (NF-κB) signaling pathway. A study focusing on human colorectal cancer cells demonstrated that a tautomeric pair of this compound effectively suppressed NF-κB and concurrently induced apoptosis, or programmed cell death. eurekaselect.comresearchgate.netwjgnet.com The suppression of NF-κB is a critical finding, as this transcription factor plays a pivotal role in the inflammatory process and in the development and progression of cancer.

The anti-inflammatory properties of compounds isolated from the Garcinia genus, to which this compound is related, have been attributed to the suppression of NF-κB. researchgate.net By inhibiting NF-κB, this compound can potentially interfere with the expression of numerous genes that promote inflammation, cell survival, and proliferation. This mechanism of action suggests its potential as a lead compound for the development of anti-inflammatory and anti-cancer agents.

Neuropharmacological Investigations of this compound

Anticonvulsant Properties in Experimental Seizure Models

This compound has emerged as a compound with promising anticonvulsant properties. nih.govresearchgate.netscilit.com Its efficacy has been demonstrated in preclinical studies using animal models of seizures. Specifically, research involving pilocarpine-induced seizures in mice has provided evidence for its anticonvulsant effects. scilit.com The dichloromethane fraction of Platonia insignis, from which this compound is isolated, has been shown to decrease the frequency of such seizures and improve survival rates in mice. scielo.br

The anticonvulsant activity of this compound is a significant area of investigation, positioning it as a candidate for the development of new treatments for epilepsy. researchgate.net Further studies on various seizure models are necessary to fully characterize its anticonvulsant profile and to elucidate the underlying mechanisms of action. scielo.br Extracts from Platonia insignis containing this compound have also been reported to possess anticonvulsant activities, supporting the potential of this natural compound in managing seizure disorders. scielo.brscielo.br

Elucidation of Potential Mechanisms Affecting Hippocampal Neurotransmission

The precise mechanisms by which this compound exerts its neuropharmacological effects, particularly concerning hippocampal neurotransmission, are still under investigation. One study explored the impact of GFC on the antioxidant enzyme system in the rat hippocampus. tandfonline.com The findings revealed that pretreatment with this compound led to a significant increase in the activity of superoxide dismutase (SOD) in the hippocampus. tandfonline.com This suggests that GFC may act as a natural antioxidant, potentially by modulating the enzymatic activity of hippocampal SOD. tandfonline.com This antioxidant action could contribute to its neuroprotective effects.

However, it has been noted that the concentrations of this compound in the brain following the administration of effective doses might be considerably lower than the concentrations required to directly interact with the neurotransmitter mechanisms that have been studied so far. researchgate.net This suggests that the primary mechanism of action may not involve direct binding to neurotransmitter receptors but could be related to other cellular processes, such as its antioxidant activity. researchgate.nettandfonline.com

Table 2: Effect of this compound on Hippocampal Antioxidant Enzymes in Rats

| Enzyme | Effect |

|---|---|

| Superoxide Dismutase (SOD) | Significantly increased activity. tandfonline.com |

Cardiovascular System Modulatory Effects of this compound

Endothelium-Independent Vasorelaxant Activity in Isolated Arterial Preparations

Investigations into the cardiovascular effects of this compound have revealed its activity as a vasorelaxant. A study using isolated rat superior mesenteric artery rings demonstrated that GFC induced vasorelaxation in an endothelium-independent manner. nih.gov This effect was observed in arteries pre-constricted with phenylephrine (B352888), but not in those constricted with a high concentration of potassium chloride. researchgate.netnih.gov

The mechanism underlying this vasorelaxant effect appears to involve the modulation of calcium ion (Ca²⁺) dynamics. The study indicated that this compound interfered with the mobilization of calcium from intracellular stores that are sensitive to phenylephrine. nih.gov Additionally, it was observed to attenuate the influx of calcium across the cell membrane. nih.gov This dual action on both intracellular calcium release and transmembrane calcium influx likely mediates the vasorelaxant effect of this compound. nih.gov

Table 3: Vasorelaxant Profile of this compound

| Parameter | Observation |

|---|---|

| Endothelium-Dependence | Endothelium-independent vasorelaxation. nih.gov |

| Effect on Phenylephrine-Induced Contraction | Promoted vasorelaxation. nih.gov |

| Effect on KCl-Induced Contraction | No vasorelaxation observed. nih.gov |

Regulation of Intracellular Calcium Mobilization and Transmembrane Calcium Influx

The biological activities of this compound (GFC) extend to the intricate regulation of cellular calcium (Ca2+) signaling pathways. Research has demonstrated that this polyisoprenylated benzophenone (B1666685) exerts a dual effect, influencing both the release of calcium from intracellular stores and the influx of calcium across the plasma membrane. researchgate.netnih.gov This modulation of calcium homeostasis is a key mechanism underlying some of its pharmacological effects, such as vasorelaxation. nih.govresearchgate.net

Investigations using rat superior mesenteric artery rings have provided significant insights into how this compound modulates calcium signaling. nih.gov In these studies, GFC was shown to interfere with calcium mobilization from intracellular stores that are sensitive to phenylephrine (PHE). researchgate.netnih.gov Phenylephrine is an α1-adrenergic agonist that typically induces vasoconstriction by triggering the release of calcium from the sarcoplasmic reticulum, a specialized intracellular calcium store in smooth muscle cells. The ability of this compound to attenuate the transient contraction induced by PHE in a Ca2+-free medium indicates its direct interference with the mobilization of these internal calcium reserves. researchgate.net

Research Findings on this compound and Calcium Signaling

| Experimental Model | Agonist/Condition | Key Finding | Reference |

| Rat superior mesenteric artery rings | Phenylephrine (PHE, 10⁻⁵ mol L⁻¹) | GFC promoted endothelium-independent vasorelaxation. | researchgate.netnih.gov |

| Rat superior mesenteric artery rings | KCl (80 mmol L⁻¹) | GFC did not induce vasorelaxation. | researchgate.netnih.gov |

| Rat superior mesenteric artery rings | Ca²⁺-free medium with PHE (10⁻⁵ mol L⁻¹) | GFC interfered with calcium mobilization from intracellular stores. | researchgate.netnih.gov |

| Rat superior mesenteric artery rings | CaCl₂-induced vasoconstriction | GFC caused a slight decrease in the pD2 value. | nih.gov |

| Rat superior mesenteric artery rings | Phenylephrine or Serotonin | GFC caused a concentration-dependent decrease of cumulative concentration-response curves. | nih.gov |

Structure Activity Relationship Sar Studies of Garcinielliptone Fc

Identification of Pharmacophoric Elements Critical for Biological Activities

A pharmacophore represents the specific three-dimensional arrangement of molecular features essential for a molecule's biological activity. scielo.org.codergipark.org.tr For garcinielliptone FC (now understood as xanthochymol), preliminary studies have identified several key functional groups that are believed to constitute its primary pharmacophore, particularly concerning its cytotoxic and antiparasitic effects.

Research into the compound's leishmanicidal and cytotoxic properties suggests that these activities are closely linked to the presence of two main types of functional groups: prenyl groups and free phenolic hydroxyl groups. ufpi.br A comparative analysis with other structurally similar compounds indicated that those possessing a greater number of these specific groups tend to exhibit the highest antiproliferative activity. ufpi.br These elements are therefore considered critical pharmacophoric features responsible for the molecule's interaction with biological targets.

Table 1: Key Pharmacophoric Elements of this compound/Xanthochymol (B1232506)

| Pharmacophoric Feature | Description | Associated Biological Activity | Reference |

|---|---|---|---|

| Prenyl Groups | Isoprenoid side chains attached to the core structure. | Cytotoxic, Leishmanicidal, Antiproliferative | ufpi.br |

| Free Phenolic Hydroxyl Groups | -OH groups attached to the benzoyl moiety. | Cytotoxic, Leishmanicidal, Antiproliferative | ufpi.br |

| Benzoyl Moiety | A C6H5CO- group that is part of the core structure. | Contributes to the overall scaffold required for activity. | vulcanchem.com |

Elucidation of Key Structural Features Dictating Efficacy and Selectivity

The efficacy and selectivity of this compound/xanthochymol are dictated by the specific arrangement of its substituents on the core molecular scaffold. The central structure is a bicyclo[3.3.1]non-3-ene-2,9-dione core, which serves as the foundation for the compound's complex three-dimensional architecture. vulcanchem.com

The biological efficacy appears to be modulated by the following structural characteristics:

Number and Location of Prenyl Groups: The presence of multiple prenyl groups is strongly correlated with higher bioactivity. ufpi.br Their spatial orientation affects how the molecule binds to its biological targets.

Phenolic Hydroxyl Groups: The free hydroxyl groups on the 3,4-dihydroxybenzoyl substituent are considered crucial. vulcanchem.comufpi.br These groups can act as hydrogen bond donors, which is a common interaction in ligand-receptor binding.

Tautomeric Nature: this compound exists as a pair of tautomers, which influences its chemical reactivity and potential interactions with biological systems. ufpi.brresearchgate.net

The structural reassignment to xanthochymol (a type B PPAP) is vital for understanding selectivity, as it allows for more accurate comparisons with other type B PPAPs and helps in developing more reliable models for predicting biological activity based on structural features. vulcanchem.com

Table 2: Structural Features and Their Influence on Biological Efficacy

| Structural Feature | Influence on Efficacy and Selectivity | Reference |

|---|---|---|

| Bicyclo[3.3.1]nonane Core | Provides the rigid scaffold necessary for the correct spatial orientation of active functional groups. | vulcanchem.com |

| Multiple Prenyl Groups | Associated with increased antiproliferative and leishmanicidal activity. Their lipophilicity can influence cell membrane interactions. | ufpi.br |

| Free Hydroxyl Groups | Act as key hydrogen bond donors, critical for binding to target proteins. | ufpi.br |

| Type B PPAP Classification | Allows for correct SAR comparisons within its chemical class, aiding in the rational design of more selective analogs. | vulcanchem.comrsc.org |

Design and Synthesis of Chemically Modified Analogs for SAR Exploration

The exploration of SAR for complex natural products like this compound/xanthochymol heavily relies on the ability to create chemically modified analogs. The successful total synthesis of xanthochymol has been a significant breakthrough, as it provides a foundational platform for systematically preparing such analogs. vulcanchem.comrsc.org By making targeted structural modifications to different regions of the molecule, researchers can probe the function of each pharmacophoric element.

The goals of synthesizing these analogs include:

Pinpointing the exact structural features responsible for the observed biological activities. vulcanchem.com

Designing new compounds with enhanced potency and greater selectivity for their biological targets. vulcanchem.com

Synthetic strategies developed for other complex PPAPs, such as those employing a Dieckmann condensation, demonstrate the chemical methodologies available for constructing the core structures and introducing desired modifications. acs.org This synthetic accessibility is key to a thorough SAR exploration, which could lead to the development of novel therapeutic agents. acs.org

Computational Chemistry Approaches to SAR Analysis (e.g., Density Functional Theory Calculations)

Computational chemistry offers powerful tools for analyzing and predicting the properties of molecules, thereby complementing experimental SAR studies. scirp.orgnih.gov For compounds in the PPAP class, Density Functional Theory (DFT) calculations have been employed to gain deeper insights into their structure and reactivity. acs.orgresearchgate.net

Applications of computational methods in this context include:

Structural Verification: DFT calculations are used to optimize molecular geometries, which can then be compared with experimentally determined structures (e.g., from X-ray crystallography) to validate the structural assignment. researchgate.netnih.gov

Reaction Mechanism Analysis: Computational modeling can be used to investigate reaction pathways. For example, DFT calculations were used to study the Dieckmann condensation step in the synthesis of the related compounds garcinielliptone N and O, with the aim of improving reaction yields. acs.org

Electronic Property Calculation: Methods like DFT are used to determine electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and kinetic stability, which are important factors in its biological activity.

While a comprehensive computational SAR study specifically on this compound/xanthochymol is not yet widely published, the application of these methods to closely related structures demonstrates their potential to rationalize experimental findings and guide the design of future analogs with improved activity profiles. acs.orgresearchgate.net

Table 3: Application of Computational Methods in PPAP Research

| Computational Method | Application in SAR Analysis | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization for structural validation and comparison with experimental data. | researchgate.netnih.gov |

| DFT Calculations | Investigation of reaction mechanisms to improve synthetic routes for analogs. | acs.org |

| HOMO-LUMO Analysis | Calculation of the electronic energy gap to understand chemical reactivity and stability. | researchgate.net |

| Pharmacophore Modeling | Virtual screening and identification of new compounds with potential biological activity based on 3D feature arrangements. | dergipark.org.trlilab-ecust.cn |

Advanced Methodologies and Future Research Directions

Refined In Vitro Experimental Models for Mechanistic Elucidation

To dissect the precise mechanisms of action of garcinielliptone FC, researchers are moving beyond traditional 2D cell cultures towards more sophisticated in vitro models that better mimic human physiology. Three-dimensional (3D) reconstructed human tissues, for instance, offer a more physiologically relevant environment for studying cellular responses and tissue-level effects. episkin.com These models have been shown to be more predictive of in vivo outcomes compared to their 2D counterparts. episkin.com

For specific disease contexts, such as parasitic infections, advanced in vitro models are crucial. For example, in schistosomiasis research, in vitro models that allow for the co-culture of different developmental stages of Schistosoma mansoni with host cells can provide deeper insights into the antiparasitic activity of compounds like this compound. nih.govasm.org Studies have already demonstrated its ability to induce morphological alterations in the tegument of adult worms in vitro. nih.gov Furthermore, evaluating its effects on macrophage-internalized amastigote forms of Leishmania amazonensis provides a more accurate picture of its potential as an antileishmanial agent. nih.gov

The following table summarizes some of the key in vitro studies conducted on this compound:

| Biological Activity | In Vitro Model | Key Findings | Reference |

| Antiparasitic | Schistosoma mansoni adult worms | Induced morphological alterations on the tegument. | nih.gov |

| Antileishmanial | Promastigote and amastigote forms of Leishmania amazonensis | Showed significant activity against both forms, with higher selectivity for amastigotes. | nih.govufpi.br |

| Cytotoxic | Various human cancer cell lines (e.g., HL-60, HEP-2, NCI-H-292) | Demonstrated dose-dependent cell growth inhibition. | ufpi.br |

| Vasorelaxant | Rat superior mesenteric artery rings | Promoted endothelium-independent vasorelaxation. | researchgate.net |

| Antioxidant | Erythrocytes and mitochondria | Reduced lipid peroxidation and inhibited the depletion of antioxidant enzymes. | researchgate.net |

| Anticonvulsant | Pilocarpine-induced seizures in mice (neurochemical studies) | Modulated GABA and glutamate (B1630785) levels in the hippocampus. | core.ac.uk |

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the global cellular effects of this compound. nih.govresearchgate.net These high-throughput techniques can generate vast amounts of data on changes in gene expression, protein levels, and metabolite profiles in response to compound treatment. vulcanchem.comnih.gov

Integrating these multi-omics datasets can provide a holistic view of the signaling pathways and molecular networks modulated by this compound. For example, transcriptomic analysis could identify genes that are upregulated or downregulated following treatment, while proteomics could reveal changes in the abundance and post-translational modifications of key proteins. Metabolomics can then connect these changes to alterations in cellular metabolism. This integrated approach is essential for identifying novel molecular targets and understanding the complex mechanisms underlying the diverse bioactivities of this compound. nih.gov

Chemoinformatic and Bioinformatics Approaches for Target Identification

Chemoinformatics and bioinformatics play a crucial role in modern drug discovery, from initial hit identification to lead optimization. neovarsity.orgmdpi.com For a complex natural product like this compound, these computational tools can be instrumental in identifying its direct molecular targets. Virtual screening, for instance, can be used to dock the structure of this compound against large libraries of protein structures to predict potential binding partners. neovarsity.org

Furthermore, by analyzing the structural similarities of this compound to other known bioactive compounds, such as hyperforin (B191548) and nemorosone, researchers can generate hypotheses about its potential targets. researchgate.net For example, the chaperone protein HSPA8 has been proposed as a potential molecular target for this compound based on its analogy to other prenylated acylphloroglucinols. researchgate.net Machine learning algorithms can also be trained on existing structure-activity relationship data to predict the biological activity of this compound and its derivatives against various targets. frontiersin.org

Biotechnological Production and Engineered Biosynthesis of this compound and Derivatives

The natural abundance of this compound can be a limiting factor for extensive research and development. mdpi.com Biotechnological production through microbial fermentation or plant cell cultures offers a sustainable and scalable alternative to isolation from natural sources. acs.org This involves identifying the biosynthetic pathway of this compound and heterologously expressing the responsible enzymes in a suitable host organism, such as yeast or bacteria.

Engineered biosynthesis takes this a step further by modifying the biosynthetic pathway to produce novel derivatives of this compound with potentially improved properties. By introducing or modifying specific enzymes in the pathway, it is possible to create a library of structurally diverse analogs that can then be screened for enhanced biological activity. acs.org

Strategies for Derivatization and Chemical Modification to Enhance Biological Activity

Chemical synthesis and derivatization provide a powerful means to explore the structure-activity relationships of this compound and to develop analogs with improved potency and selectivity. The total synthesis of this compound (now recognized as xanthochymol) and its analogs has been a significant achievement, providing access to the core molecular scaffold for further modification. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov

Strategies for derivatization can focus on modifying specific functional groups within the molecule. For example, modifications to the prenyl groups or the benzoyl moiety could significantly impact its biological activity. ufpi.br The synthesis of a library of derivatives allows for a systematic investigation of how different structural features contribute to the observed biological effects. For instance, studies on other natural products have shown that the introduction of amino groups can significantly enhance antitumor activity. nih.gov Such approaches will be invaluable in optimizing the therapeutic potential of the this compound scaffold.

Q & A

Q. What are the standard protocols for isolating Garcinielliptone FC from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires spectroscopic methods (NMR, MS) and HPLC-DAD/UV analysis. For novel compounds, structural confirmation via X-ray crystallography or 2D-NMR is critical. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation of this compound?

A combination of 1H/13C NMR (for functional groups and carbon skeleton), HRMS (for molecular formula), and IR spectroscopy (for bond vibrations) is standard. For stereochemical resolution, 2D-NMR techniques (COSY, NOESY) or X-ray diffraction are recommended. Chromatographic purity should exceed 95%, verified via HPLC with a C18 column and acetonitrile/water gradient .

Q. How should researchers design in vitro bioactivity assays for this compound to ensure statistical validity?

Use a dose-response model with at least three biological replicates. Include positive controls (e.g., known inhibitors for enzyme assays) and negative controls (solvent-only groups). Statistical methods like ANOVA or Student’s t-test should be applied, with p-values <0.05 considered significant. Predefine effect size and power (e.g., 80%) to avoid Type I/II errors .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

Conduct a meta-analysis to identify confounding variables, such as differences in:

- Extraction methods (e.g., polar vs. nonpolar solvents).

- Cell lines or animal models (e.g., genetic variability).

- Dosage ranges (subtherapeutic vs. therapeutic thresholds). Use funnel plots or Egger’s regression to assess publication bias. Reconcile discrepancies through orthogonal assays (e.g., CRISPR knockdown to confirm target specificity) .

Q. What factorial design approaches optimize this compound extraction yield while minimizing resource use?

A 2^k factorial design evaluates variables (e.g., solvent polarity, extraction time, temperature). For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Temperature (°C) | 40 | 60 |

| Analyze interactions using ANOVA and response surface methodology (RSM). Prioritize factors with the highest F-values for optimization . |

Q. How can researchers investigate this compound’s synergistic effects in combination therapies?

Apply the Chou-Talalay method to calculate combination indices (CI):

- CI <1: Synergy.

- CI =1: Additivity.

- CI >1: Antagonism. Use isobolograms to visualize dose reductions. Validate with transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

Q. What experimental controls are critical for in vivo pharmacokinetic studies of this compound?

Include:

- Blank plasma matrix to assess matrix effects in LC-MS/MS.

- Internal standards (e.g., deuterated analogs) for quantification accuracy.

- Toxicokinetic endpoints (e.g., liver/kidney histopathology). Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations. Cross-validate with microdialysis in target tissues .

Q. How should researchers address contradictory data on this compound’s mechanism of action (MOA)?

Employ multi-omics integration :

- Proteomics (e.g., SILAC labeling) to identify binding partners.

- Metabolomics (GC/LC-MS) to track pathway perturbations.

- CRISPR-Cas9 screens to validate gene targets. Use STRING or KEGG databases for network analysis. Reconcile findings with dose-dependent MOA shifts .

Methodological Guidelines

- For structural studies : Adhere to IUPAC guidelines for reporting NMR shifts (δ in ppm) and MS data (m/z with ionization mode) .

- For bioactivity assays : Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization and blinding .

- For data contradictions : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.